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[2-(4-Bromo-3-fluorophenyl)ethyl](methyl)amine

Catalog No.
S14123074
CAS No.
M.F
C9H11BrFN
M. Wt
232.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(4-Bromo-3-fluorophenyl)ethyl](methyl)amine

Product Name

[2-(4-Bromo-3-fluorophenyl)ethyl](methyl)amine

IUPAC Name

2-(4-bromo-3-fluorophenyl)-N-methylethanamine

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

InChI

InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5H2,1H3

InChI Key

BQUAKQUJIFCBDJ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)Br)F

The compound 2-(4-Bromo-3-fluorophenyl)ethylamine is an organic molecule characterized by a complex structure that includes a bromo and a fluoro substituent on a phenyl ring. Its chemical formula is C10H12BrFC_{10}H_{12}BrF, and it is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms contributes to its unique chemical properties, influencing its reactivity and biological interactions.

  • Oxidation: It can be oxidized to form nitroso or nitro derivatives, which may exhibit different biological activities.
  • Reduction: The compound can undergo reduction to yield amine derivatives, altering its functional properties.
  • Substitution: The bromine and fluorine substituents can be replaced through nucleophilic or electrophilic substitution reactions, allowing for the introduction of various functional groups.

The mechanisms of these reactions often involve the formation of intermediates that can lead to diverse products depending on the reaction conditions.

The biological activity of 2-(4-Bromo-3-fluorophenyl)ethylamine is primarily linked to its interaction with various molecular targets, such as enzymes and receptors. The specific arrangement of bromine and fluorine atoms enhances its binding affinity and specificity, potentially influencing biological pathways. Research indicates that compounds with similar structures may exhibit activities such as:

  • Antimicrobial effects
  • Modulation of enzyme activity
  • Potential therapeutic applications in treating diseases related to metabolic disorders or cancer

The synthesis of 2-(4-Bromo-3-fluorophenyl)ethylamine typically involves the following steps:

  • Starting Materials: The synthesis usually begins with 4-bromo-3-fluorobenzyl chloride and methylamine or a related amine.
  • Reaction Conditions: The reaction is commonly performed in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution. Heating the mixture to reflux ensures complete conversion.
  • Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography.

On an industrial scale, continuous flow reactors may be employed to enhance efficiency and yield, optimizing reaction conditions with catalysts.

2-(4-Bromo-3-fluorophenyl)ethylamine has several notable applications:

  • Research: It serves as an intermediate in synthesizing more complex organic molecules and studying enzyme interactions.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.
  • Material Science: The compound may be utilized in creating specialty chemicals with tailored properties for industrial applications.

Studies on the interactions of 2-(4-Bromo-3-fluorophenyl)ethylamine with biological targets reveal insights into its mechanism of action. The presence of halogen atoms can significantly affect the compound's lipophilicity, influencing its ability to cross biological membranes and interact with target sites. Research has shown that such compounds can modulate enzyme activity, leading to potential therapeutic effects.

Several compounds share structural similarities with 2-(4-Bromo-3-fluorophenyl)ethylamine, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Properties
[(4-Bromo-3-fluorophenyl)methyl][(3-chlorophenyl)methyl]amineBromine and fluorine on phenyl ringPotentially similar reactivity due to halogen presence
[(4-Bromo-3-fluorophenyl)methyl][(3-methoxyphenyl)methyl]amineMethoxy group additionVariation in electronic properties affecting biological activity
[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amineMethyl group on phenyl ringEnhanced lipophilicity influencing pharmacokinetics

Uniqueness

The uniqueness of 2-(4-Bromo-3-fluorophenyl)ethylamine lies in its specific combination of bromine and fluorine substituents, which not only influence its chemical reactivity but also provide distinctive biological activity profiles compared to similar compounds. This specificity makes it a valuable compound for research and development across various scientific domains.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.00589 g/mol

Monoisotopic Mass

231.00589 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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